molecular formula C10H13FN2 B3207601 2-Fluoro-5-(piperidin-3-yl)pyridine CAS No. 1044769-16-5

2-Fluoro-5-(piperidin-3-yl)pyridine

Cat. No.: B3207601
CAS No.: 1044769-16-5
M. Wt: 180.22 g/mol
InChI Key: NLURSPNFINZQRK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative that incorporates a piperidine ring. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperidin-3-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromo-5-fluoropyridine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature . Another method involves the use of fluorinating agents like copper(II) fluoride (CuF2) and aluminum fluoride (AlF3) at elevated temperatures (450-500°C) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness. High-pressure and high-temperature reactors are commonly used to achieve the necessary reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperidin-3-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridines.

Scientific Research Applications

2-Fluoro-5-(piperidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(piperidin-3-yl)pyridine is unique due to the presence of both the fluorine atom and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The piperidine ring enhances the compound’s potential for biological activity, while the fluorine atom contributes to its stability and reactivity.

Properties

IUPAC Name

2-fluoro-5-piperidin-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURSPNFINZQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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